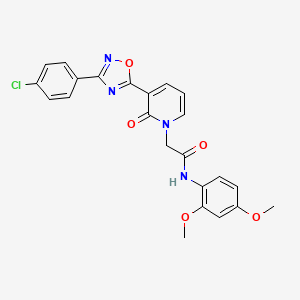
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide, also known as PEP005, is a naturally occurring compound found in the sap of the Australian milkwood tree. It has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been synthesized as a novel entity derived from the indibulin and combretastatin scaffolds, which are known for their anti-mitotic properties. It exhibits cytotoxic activity against various breast cancer cell lines, such as MCF-7, T47-D, and MDA-MB 231, while showing low toxicity towards normal cell lines like NIH-3T3. The IC50 values range from 27.7 to 39.2 µM, indicating its potential as an anticancer agent .
Tubulin Inhibition
The compound’s structure is designed to target tubulin, a critical protein for cell division. By inhibiting tubulin, it disrupts the mitotic process, which is particularly effective against rapidly dividing cancer cells. This mechanism is similar to that of other well-known anti-tubulin agents, suggesting its use in cancer treatment strategies .
Chemical Stability Improvement
One of the challenges with combretastatin A-4, a related compound, is its chemical instability. The novel compound aims to overcome this by locking the aryl rings into a cis conformation, thus potentially offering a more stable alternative for therapeutic applications .
Drug Design and Development
Due to its promising biological activity and structural features, this compound serves as a lead structure in drug design and development. It can be used as a scaffold for creating more potent derivatives with improved pharmacokinetic properties .
Anti-Fibrosis Activity
While not directly related to the compound , similar pyridinyl and pyrimidine derivatives have shown significant anti-fibrotic activities. This suggests that the compound could be modified to target fibrotic diseases, offering a new avenue for treating conditions like liver cirrhosis .
Synthesis of Heterocyclic Compounds
The compound is part of a broader effort to construct libraries of novel heterocyclic compounds with potential biological activities. Its synthesis contributes to the medicinal chemistry field, where such compounds are sought after for their diverse pharmacological properties .
Lead Compound for Antimicrobial Agents
Pyrimidine derivatives, which share a structural similarity with the compound, are known to exhibit antimicrobial properties. This implies that the compound could be explored as a lead molecule for developing new antimicrobial agents .
Potential Antiviral Applications
Again, drawing from the activity of related pyrimidine compounds, there is a possibility that this compound could be investigated for its antiviral capabilities. Given the ongoing need for novel antiviral drugs, this represents a significant area of interest .
Wirkmechanismus
Target of Action
It is synthesized as a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . Anti-mitotic agents generally target tubulin, a protein that is crucial for cell division .
Mode of Action
Given its relation to indibulin and combretastatin, it may interact with tubulin, inhibiting its polymerization and thus preventing cell division
Biochemical Pathways
As a potential anti-mitotic agent, it may affect the cell cycle, particularly the mitosis phase, by disrupting the formation of the mitotic spindle, which is essential for chromosome segregation .
Result of Action
The compound has shown good cytotoxic activity against cancerous cell lines and low toxicity on normal cell lines .
Eigenschaften
IUPAC Name |
6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHYIREODUVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

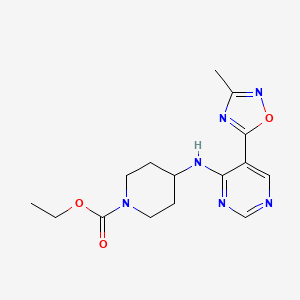

![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
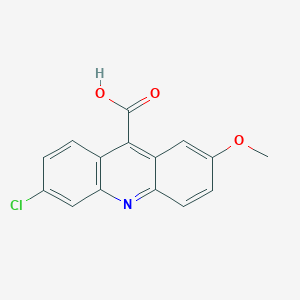
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)
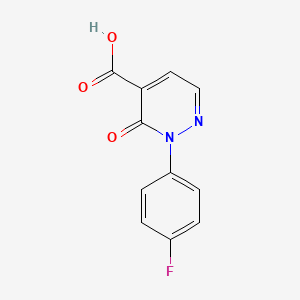
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)
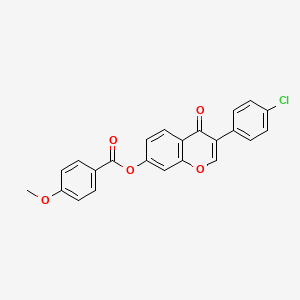
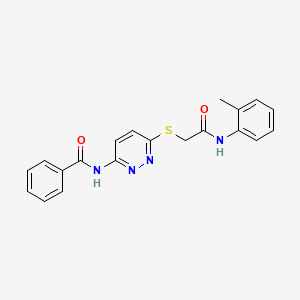
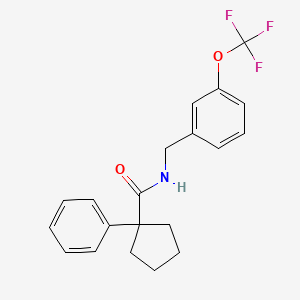
![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)
![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)
